1,3-Difluoro-5-methylsulfonylbenzene
Overview
Description
1,3-Difluoro-5-methylsulfonylbenzene: is an organic compound with the molecular formula C7H6F2O2S and a molecular weight of 192.18 g/mol . It is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Difluoro-5-methylsulfonylbenzene can be synthesized through several methods. One common synthetic route involves the fluorination of 5-methylsulfonylbenzene using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
1,3-Difluoro-5-methylsulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1,3-Difluoro-5-methylsulfonylbenzene is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-difluoro-5-methylsulfonylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1,3-Difluoro-5-methylbenzene: Lacks the sulfonyl group, resulting in different chemical reactivity and applications.
1,3-Difluoro-5-chlorobenzene: Contains a chlorine atom instead of a methylsulfonyl group, leading to variations in its chemical properties and uses.
1,3-Difluoro-5-nitrobenzene:
Uniqueness:
1,3-Difluoro-5-methylsulfonylbenzene is unique due to the combination of fluorine atoms and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,3-difluoro-5-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDSYDQNXTMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674343 | |
Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171421-55-9 | |
Record name | 1,3-Difluoro-5-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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